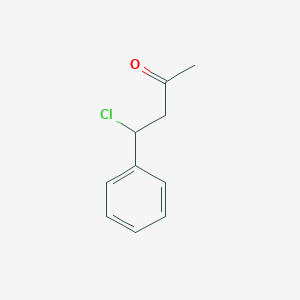
4-Chloro-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClO It is a chlorinated ketone, characterized by the presence of a phenyl group and a chlorine atom attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbutan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-phenylbutan-2-one in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise while maintaining the temperature below 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Purify the product by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-Chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-phenylbutan-2-amine.
Reduction: Formation of 4-chloro-4-phenylbutan-2-ol.
Oxidation: Formation of 4-chloro-4-phenylbutanoic acid.
科学的研究の応用
4-Chloro-4-phenylbutan-2-one has several applications in scientific research:
作用機序
The mechanism of action of 4-chloro-4-phenylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
4-Phenylbutan-2-one: Lacks the chlorine atom, making it less reactive towards nucleophiles.
4-Chloro-2-butanone: Lacks the phenyl group, resulting in different reactivity and applications.
4-Hydroxy-4-phenylbutan-2-one: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
4-Chloro-4-phenylbutan-2-one is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential applications in synthesis and research. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic chemistry.
特性
CAS番号 |
52117-38-1 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
4-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChIキー |
IOZCRUHKHFNWTH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


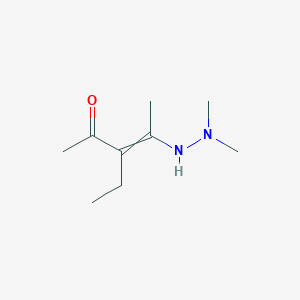
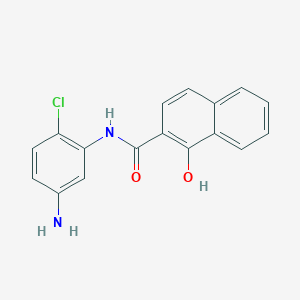


![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)



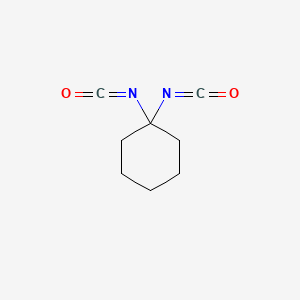
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)

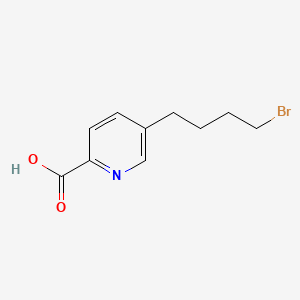
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
